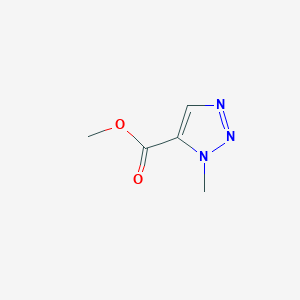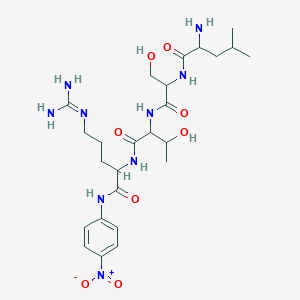
Methyl 1-methyl-1,2,3-triazole-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of methyl 1-methyl-1,2,3-triazole-5-carboxylate and related compounds involves several steps, including acetylation, hydroxymethylation, oxidation, esterification, and cyclization. For example, the synthesis of Methyl 1H-1,2,4-triazole-3-carboxylate, a related compound, can be achieved from 1H-1,2,4-triazole through hydroxymethylation with formaldehyde in the presence of Ba(OH)2·8H2O, followed by oxidation and esterification, leading to an overall yield of 32% and purity of 98% (Xue Feng, 2005).
Molecular Structure Analysis
The molecular and crystal structure analysis of triazole derivatives, including those similar to methyl 1-methyl-1,2,3-triazole-5-carboxylate, reveals significant details about their geometry and electronic distribution. For instance, studies on triazole derivatives have shown delocalization of π-electron density within the triazole ring, indicating a curved shape for some molecules and highlighting the influence of substitution on molecular conformations (N. Boechat et al., 2010).
Chemical Reactions and Properties
Methyl 1-methyl-1,2,3-triazole-5-carboxylate undergoes various chemical reactions, including acetylation, which can significantly alter its chemical properties. For example, acetylation of related compounds with acetic anhydride leads to diacetylated products, demonstrating decreased susceptibility to acetylation compared to other triazole derivatives. This process is highly regioselective, resulting in specific acetylated products (Anetta Dzygiel et al., 2001).
Applications De Recherche Scientifique
Catalytic Efficiency and Synthesis
A study demonstrated the development of a methyl 1H-1,2,3-triazole-4-carboxylate containing a strong electron-withdrawing group, applied as a ligand for gold(I) cations. This ester-triazole gold(I) complex was investigated for its efficiency in catalyzing allene synthesis and alkyne hydration, showcasing excellent catalytic efficiency with low catalyst loadings (Wenkang Hu et al., 2019).
Chemical Synthesis and Modification
Research on N-acetylated derivatives of methyl 5-amino-1H-[1,2,4]triazole-3-carboxylate provided insights into the regioselective acetylation and the structural and conformational characteristics of these compounds. This work illustrates the nuances of chemical modification in triazole derivatives and their implications for further synthetic applications (A. Dzygiel et al., 2004).
Nanoparticle-mediated Synthesis
The efficiency of ZnO nanoparticles in catalyzing the N-alkylation reaction of methyl-1H-1,2,3-triazole-4-carboxylate 3 with alkyl halides to produce methyl N1-alkylated 1,2,3-triazole-4-carboxylates in good yields was reported. This study underscores the potential of nanoparticles in enhancing the selectivity and efficiency of synthetic reactions involving triazole derivatives (K. Prabakaran et al., 2012).
Oriented Synthesis for Drug Development
An oriented synthesis method for 1-methyl-4-phenyl-1H-1,2,3-triazole-5-carboxylic acid was described, highlighting its role as an important intermediate in the synthesis of various drugs. This methodological approach highlights the strategic importance of triazole derivatives in drug synthesis and development (Da’an Liu et al., 2015).
Antiviral Compound Synthesis
The synthesis of novel thiadiazole-based molecules containing 1,2,3-triazole moiety was explored for potential antiviral activity against COVID-19 main protease. This study demonstrates the exploration of triazole derivatives in the search for effective treatments against emerging viral threats (Huda R. M. Rashdan et al., 2021).
Orientations Futures
The future directions of “Methyl 1-methyl-1,2,3-triazole-5-carboxylate” could involve its use in the development of novel bioactive molecules due to its ability to accommodate a broad range of substituents . It could also be used in the development of disease-modifying therapies against neurodegenerative diseases .
Propriétés
IUPAC Name |
methyl 3-methyltriazole-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2/c1-8-4(3-6-7-8)5(9)10-2/h3H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYMBUAMMFZJMJG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=N1)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50547677 |
Source


|
| Record name | Methyl 1-methyl-1H-1,2,3-triazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50547677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-methyl-1,2,3-triazole-5-carboxylate | |
CAS RN |
105020-38-0 |
Source


|
| Record name | Methyl 1-methyl-1H-1,2,3-triazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50547677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














